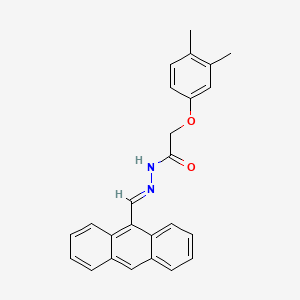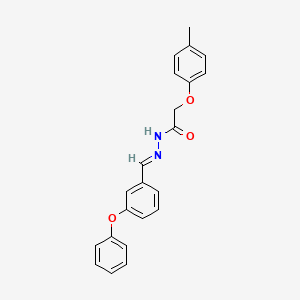
4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone
説明
4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone, also known as DPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPBA is a hydrazone derivative of 4-nitrobenzaldehyde and has been studied for its potential as a fluorescent sensor, as well as its ability to inhibit the activity of enzymes such as acetylcholinesterase.
作用機序
The mechanism of action of 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone varies depending on its application. In the case of its use as a fluorescent sensor, 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone undergoes a change in its fluorescence properties upon binding to a specific analyte, which can be detected and quantified. In the case of its use as an enzyme inhibitor, 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone binds to the active site of the enzyme and prevents its activity, leading to a reduction in the concentration of the enzyme's substrate.
Biochemical and Physiological Effects
4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, depending on its concentration and application. In some studies, 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of certain diseases. However, at high concentrations, 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone has been shown to have cytotoxic effects, which may limit its use in certain applications.
実験室実験の利点と制限
4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively bind to specific analytes or enzymes. However, 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone also has some limitations, including its potential cytotoxicity at high concentrations and the need for specialized equipment for its detection and quantification.
将来の方向性
There are several potential future directions for research on 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone, including:
1. Development of new applications for 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone as a fluorescent sensor for the detection of other analytes.
2. Investigation of the potential of 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
3. Development of new synthetic methods for the production of 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone with improved yield and purity.
4. Investigation of the potential of 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone as a tool for studying enzyme kinetics and inhibition.
5. Development of new methods for the detection and quantification of 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone in biological samples.
科学的研究の応用
4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and medicinal chemistry. In analytical chemistry, 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone has been used as a fluorescent sensor for the detection of metal ions and other analytes. In biochemistry, 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In medicinal chemistry, 4-nitrobenzaldehyde (2,6-di-1-azepanyl-4-pyrimidinyl)hydrazone has been investigated for its potential as a drug candidate for the treatment of various diseases.
特性
IUPAC Name |
2,6-bis(azepan-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O2/c31-30(32)20-11-9-19(10-12-20)18-24-27-21-17-22(28-13-5-1-2-6-14-28)26-23(25-21)29-15-7-3-4-8-16-29/h9-12,17-18H,1-8,13-16H2,(H,25,26,27)/b24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYKSACABRUYDC-HKOYGPOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860404.png)

![ethyl 2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860414.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3860419.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3860429.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3860440.png)


![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B3860473.png)
![1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone]](/img/structure/B3860478.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3860485.png)

